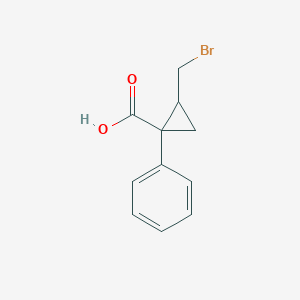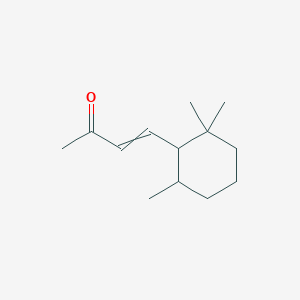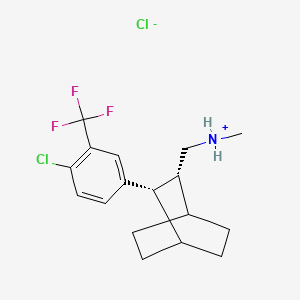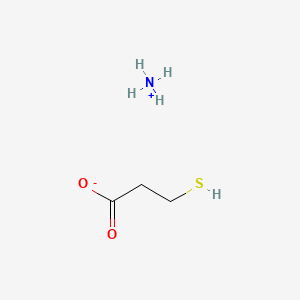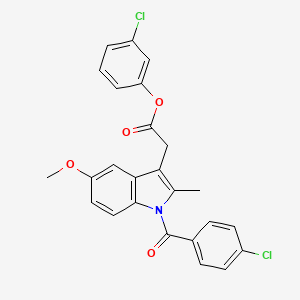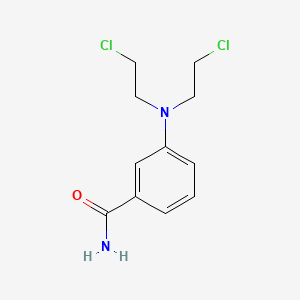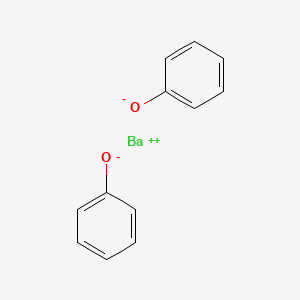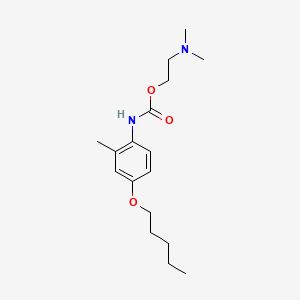
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester typically involves multiple steps, starting from readily available starting materials. The process may include the esterification of carbanilic acid derivatives, followed by the introduction of the pentyloxy group and the dimethylaminoethyl ester moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-(dimethylamino)ethyl ester include other carbanilic acid derivatives with different substituents. Examples include:
- Carbanilic acid, 2-methyl-4-(butyloxy)-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, 2-methyl-4-(hexyloxy)-, 2-(dimethylamino)ethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, as it can offer advantages such as improved reactivity, selectivity, or stability compared to similar compounds.
Properties
CAS No. |
68986-38-9 |
|---|---|
Molecular Formula |
C17H28N2O3 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C17H28N2O3/c1-5-6-7-11-21-15-8-9-16(14(2)13-15)18-17(20)22-12-10-19(3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20) |
InChI Key |
SDWRHPZEQICDGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, [(trioctylstannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13761413.png)
![1-Benzyl-1,2-dihydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyridine](/img/structure/B13761414.png)


![(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid](/img/structure/B13761439.png)
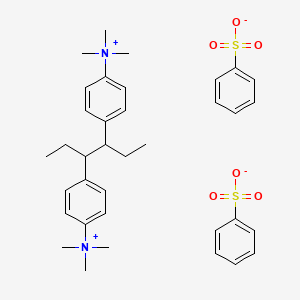
![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazolium], 6'-methyl-7'-(3-sulfopropyl)-, inner salt](/img/structure/B13761450.png)
